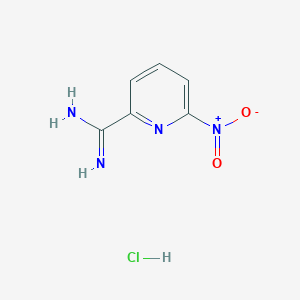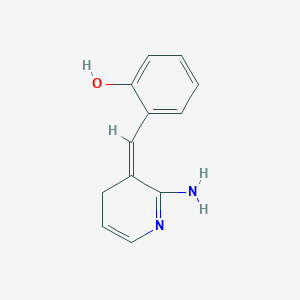
Salicylidene2-aminopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salicylidene2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine. It is known for its significant biological and chemical properties, including antimicrobial, antifungal, and antitumor activities . The compound exhibits photochromism, where light absorption causes interconversion between enol-imine and keto-amine tautomers through intramolecular hydrogen transfer .
准备方法
Salicylidene2-aminopyridine can be synthesized through a simple condensation reaction between salicylaldehyde and 2-aminopyridine. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol, and allowing the mixture to react at room temperature or under reflux conditions . The product is then isolated by filtration and purified by recrystallization.
化学反应分析
Salicylidene2-aminopyridine undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water, breaking down into salicylaldehyde and 2-aminopyridine.
Complexation: It forms complexes with metal ions, such as copper(II), which can catalyze the hydrolysis of the Schiff base.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less documented.
科学研究应用
Salicylidene2-aminopyridine has a wide range of applications in scientific research:
Chemosensors: It is used as a sensitive and selective chemosensor for detecting metal ions like copper(II), aluminum(III), and iron(III).
Antimicrobial Agents: The compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Photochromic Materials: Due to its photochromic properties, it is used in the development of materials that change color upon exposure to light.
作用机制
The mechanism of action of salicylidene2-aminopyridine involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. For example, the copper(II) complex of the compound can catalyze the hydrolysis of the Schiff base, leading to the formation of salicylaldehyde and 2-aminopyridine . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell death .
相似化合物的比较
Salicylidene2-aminopyridine is similar to other Schiff bases, such as:
- N-(2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-methoxy-2-hydroxylbenzylidene) pyridin-2-amine
These compounds share similar structural features and biological activities but differ in their substituents on the salicylidene part, which can affect their chemical and biological properties .
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
2-[(Z)-(2-amino-4H-pyridin-3-ylidene)methyl]phenol |
InChI |
InChI=1S/C12H12N2O/c13-12-10(5-3-7-14-12)8-9-4-1-2-6-11(9)15/h1-4,6-8,15H,5H2,(H2,13,14)/b10-8- |
InChI 键 |
WAWVNRVDLPDAPN-NTMALXAHSA-N |
手性 SMILES |
C\1C=CN=C(/C1=C\C2=CC=CC=C2O)N |
规范 SMILES |
C1C=CN=C(C1=CC2=CC=CC=C2O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


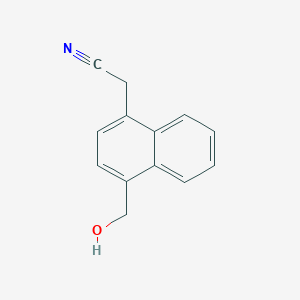
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
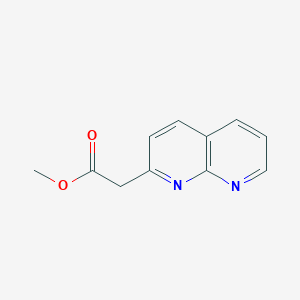
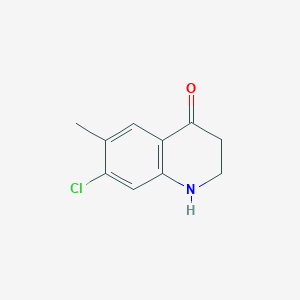
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)

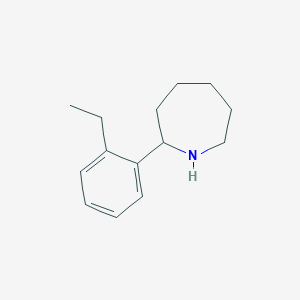
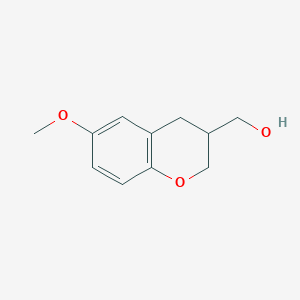
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
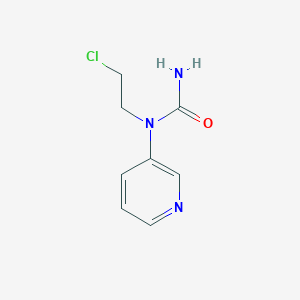
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
